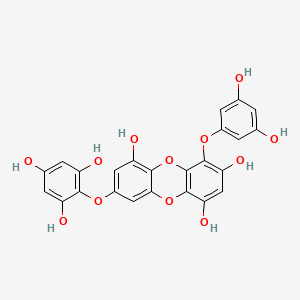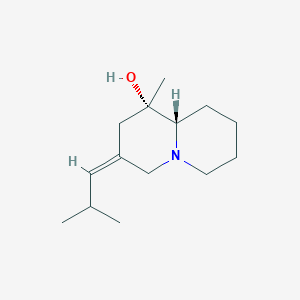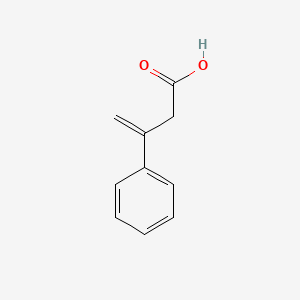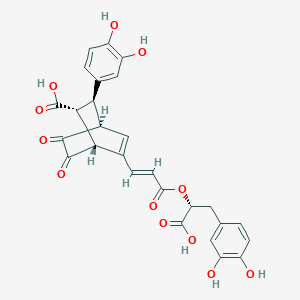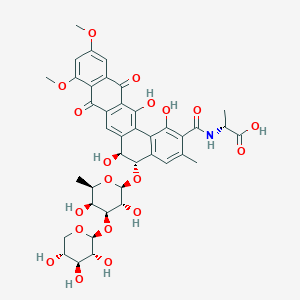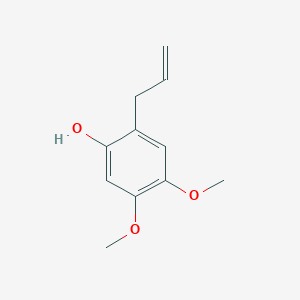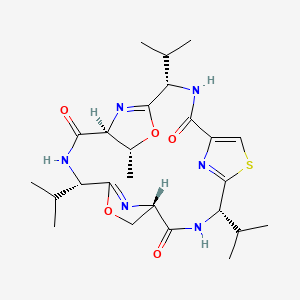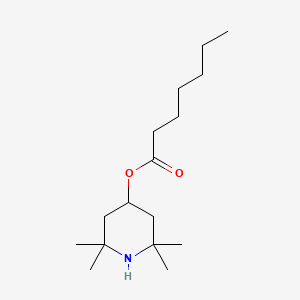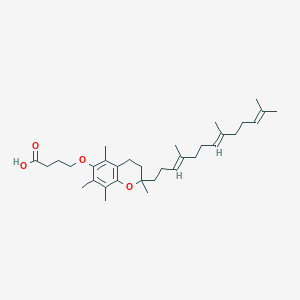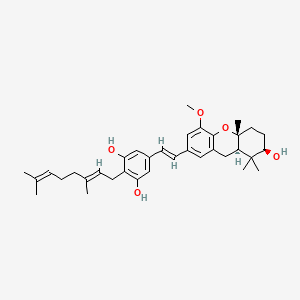![molecular formula C27H41F2N5O B1251699 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide](/img/structure/B1251699.png)
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
描述
PF-03084014, also known as Nirogacestat, is a selective gamma-secretase inhibitor. It is primarily used in the treatment of desmoid tumors, which are rare, locally aggressive, and highly recurrent soft-tissue tumors. Nirogacestat has shown promise in clinical trials for its ability to inhibit the Notch signaling pathway, which is often aberrantly activated in desmoid tumors .
准备方法
The synthesis of Nirogacestat involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Tetrahydronaphthalene Intermediate: This involves the reaction of a suitable naphthalene derivative with fluorinating agents to introduce fluorine atoms at specific positions.
Coupling with Imidazole Derivative: The tetrahydronaphthalene intermediate is then coupled with an imidazole derivative under specific reaction conditions to form the core structure of Nirogacestat.
Final Modifications: The final steps involve modifications to introduce the neopentylamino group and other functional groups to achieve the desired chemical structure
Industrial production methods for Nirogacestat involve optimizing these synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques and stringent quality control measures.
化学反应分析
Nirogacestat undergoes several types of chemical reactions, including:
Oxidation: Nirogacestat can undergo oxidation reactions, particularly at the neopentylamino group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or other functional groups within the molecule.
Substitution: Substitution reactions, especially involving the fluorine atoms, can lead to the formation of various analogs of Nirogacestat
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of Nirogacestat with modified functional groups.
科学研究应用
Nirogacestat has a wide range of scientific research applications, including:
Chemistry: In chemistry, Nirogacestat is used as a tool to study the inhibition of gamma-secretase and its effects on various biochemical pathways.
Biology: In biological research, Nirogacestat is used to investigate the role of Notch signaling in cell differentiation, proliferation, and apoptosis.
Medicine: Clinically, Nirogacestat is used in the treatment of desmoid tumors and is being investigated for its potential in treating other cancers that involve aberrant Notch signaling.
Industry: In the pharmaceutical industry, Nirogacestat is used in the development of new therapeutic agents targeting gamma-secretase and related pathways .
作用机制
Nirogacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the proteolytic cleavage of various transmembrane proteins, including the Notch receptor. By inhibiting gamma-secretase, Nirogacestat blocks the activation of the Notch signaling pathway, which is crucial for the growth and survival of desmoid tumor cells. This inhibition leads to reduced tumor growth and increased apoptosis of tumor cells .
相似化合物的比较
Nirogacestat is unique among gamma-secretase inhibitors due to its selectivity and oral bioavailability. Similar compounds include:
DAPT: Another gamma-secretase inhibitor, but with different selectivity and pharmacokinetic properties.
RO4929097: A gamma-secretase inhibitor with a different chemical structure and clinical profile.
LY411575: A potent gamma-secretase inhibitor used in various research applications
Nirogacestat stands out due to its clinical efficacy in treating desmoid tumors and its favorable safety profile compared to other gamma-secretase inhibitors.
属性
分子式 |
C27H41F2N5O |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35) |
InChI 键 |
VFCRKLWBYMDAED-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F |
同义词 |
2-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide nirogacestat PF 03084014 PF 3084014 PF-03084014 PF-3084014 PF03084014 PF3084014 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,3R,13R,18R,23R)-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),9-diene-8,11-dione](/img/structure/B1251616.png)
